2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methoxyphenyl)butanamide
Overview
Description
2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of the triazole ring, along with the benzylsulfanyl and methoxyphenyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methoxyphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the triazole ring.
Attachment of the butanamide moiety: This can be done through amide bond formation using coupling reagents such as carbodiimides or through direct amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: As a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: As an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets in the body. The triazole ring can interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group may enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methoxyphenyl)butanamide
- 2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methoxyphenyl)butanamide
Uniqueness
2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methoxyphenyl)butanamide is unique due to the presence of the benzylsulfanyl group, which can significantly impact its biological activity and chemical reactivity compared to similar compounds with different alkyl or aryl groups.
Properties
IUPAC Name |
2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methoxyphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-3-16(18(26)22-15-11-7-8-12-17(15)27-2)25-19(21)23-24-20(25)28-13-14-9-5-4-6-10-14/h4-12,16H,3,13H2,1-2H3,(H2,21,23)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTZEOJUTULVCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C(=NN=C2SCC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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